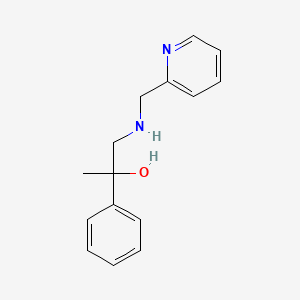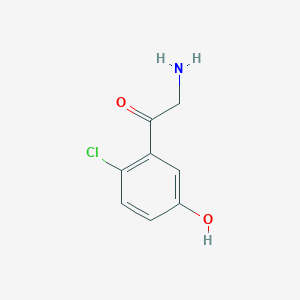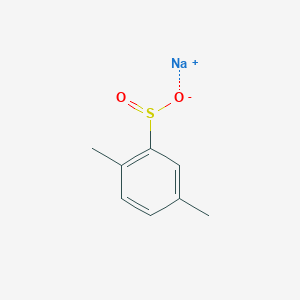![molecular formula C13H19BrN2S B12093580 Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiohydroxylamine group, a bromine atom, and a tert-butyl group, which contribute to its distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- typically involves the reaction of 4-bromo-2-ethyl-6-methylaniline with tert-butyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imino-thiohydroxylamine linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides; reactions are conducted in polar solvents like ethanol or water, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Hydroxylated, aminated, or alkylated derivatives
Scientific Research Applications
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism by which Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiohydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
- Thiohydroxylamine, N-[(4-bromo-2-chloro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-fluoro-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
- Thiohydroxylamine, N-[(4-bromo-2-methyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)
Uniqueness
Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)- is unique due to the presence of the ethyl group at the 2-position, which can influence its reactivity and interaction with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H19BrN2S |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
(4-bromo-2-ethyl-6-methylphenyl)-tert-butylsulfanyldiazene |
InChI |
InChI=1S/C13H19BrN2S/c1-6-10-8-11(14)7-9(2)12(10)15-16-17-13(3,4)5/h7-8H,6H2,1-5H3 |
InChI Key |
YCDJFVWBBXNZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C)N=NSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)

![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)





